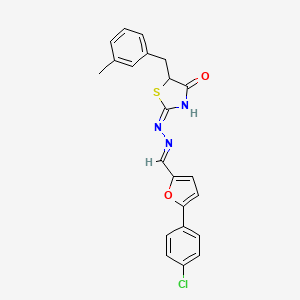

2-(((5-(4-Chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one

Description

This compound is a thiazolidin-4-one derivative featuring a hydrazono linker, a 5-(4-chlorophenyl)furan-2-ylmethylene group, and a 3-methylbenzyl substituent. Synthesis typically involves cyclocondensation of thiosemicarbazides with aldehydes or ketones .

Properties

IUPAC Name |

(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S/c1-14-3-2-4-15(11-14)12-20-21(27)25-22(29-20)26-24-13-18-9-10-19(28-18)16-5-7-17(23)8-6-16/h2-11,13,20H,12H2,1H3,(H,25,26,27)/b24-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWTYNQDBUNMIJ-ZMOGYAJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292052-35-8 | |

| Record name | 5-(4-CHLOROPHENYL)-2-FURALDEHYDE [(2E)-5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(((5-(4-Chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one , also referred to as 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one , is a complex organic molecule characterized by its unique structural features. Its potential biological activities make it a candidate for further research in medicinal chemistry, particularly in the fields of anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 464.0 g/mol . The compound features a thiazolidinone core, an allyl group, and a hydrazone linkage, contributing to its biological reactivity and activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H22ClN3O2S |

| Molecular Weight | 464.0 g/mol |

| CAS Number | 290839-64-4 |

| IUPAC Name | (2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one |

Anticancer Activity

Research indicates that thiazolidinone compounds containing furan moieties exhibit moderate to strong antiproliferative activity. In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including human leukemia cells. For instance, compounds with electron-donating groups at specific positions on the aryl ring showed enhanced cytotoxicity, suggesting that structural modifications can significantly influence biological outcomes .

Case Study:

In a study evaluating the anticancer effects of thiazolidinone derivatives, compounds were tested using MTT and Trypan blue assays. Notably, derivatives 5e and 5f exhibited potent anticancer activity across multiple cell lines, highlighting the importance of functional group positioning on anticancer efficacy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thiazolidinone derivatives have shown promising results against various bacterial strains, indicating that this compound may also possess significant antibacterial activity. The mechanism likely involves interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in cancer proliferation or microbial growth. Further experimental validation is necessary to confirm these interactions and understand the underlying pathways.

Comparative Analysis

To better understand the biological potential of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Allyl Thiazolidinone | Thiazolidine ring + Allyl group | Antimicrobial, Anticancer |

| Hydrazone Derivative | Hydrazone linkage | Anticancer |

| Furan-based Compound | Furan ring + Various substituents | Anti-inflammatory |

Scientific Research Applications

2-(((5-(4-Chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one is a complex organic molecule with a variety of potential applications, primarily in scientific research. It is characterized by a thiazolidinone core, a five-membered ring containing sulfur and nitrogen; a furan moiety substituted with a 4-chlorophenyl group; a hydrazone linkage; and a methylbenzyl substituent.

Synthesis

The synthesis of this compound involves several key reactions that are generally facilitated under acidic or basic conditions, depending on the specific reagents used. The choice of method depends on the desired purity and yield of the final product.

Potential Applications

The applications of this compound are diverse:

- Drug Discovery Compounds similar to this compound have been evaluated for various biological activities.

- Binding Affinity Studies Interaction studies involving this compound typically focus on its binding affinity to various biological targets.

Structural Features and Biological Activity of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Benzylidenethiazolidinone | Benzylidene group | Anticancer |

| 4-Oxo-thiazolidinone | Thiazolidine core | Antimicrobial |

| 2-Thioxo-thiazolidinone | Sulfur substitution | Cytotoxic effects |

Chemical Reactions Analysis

Reaction Types and Conditions

The compound undergoes several types of reactions due to its functional groups:

Oxidation

-

Target : Thiazolidinone sulfur atom.

-

Reagents : Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction

Substitution Reactions

-

Target : Allyl or chlorophenyl groups.

-

Reagents : Palladium catalysts, ligands (e.g., triphenylphosphine).

[2+2] Photocycloaddition

-

Target : Exocyclic C=C bond in the hydrazone group.

-

Conditions : Blue light (465 nm) in CH₂Cl₂ or BF₃·OEt₂ in MeOH.

-

Products : Stereoselective ε-isomer cyclobutanes (e.g., truxillic derivatives) .

| Reaction Type | Conditions | Key Products |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Sulfoxides/sulfones |

| Reduction | LiAlH₄, NaBH₄ | Thiazolidine derivatives |

| [2+2] Cycloaddition | Blue light (465 nm) + BF₃·OEt₂ | ε-Isomer cyclobutanes |

Photocycloaddition

Irradiation of the compound’s exocyclic C=C bond induces a [2+2] cycloaddition, forming a cyclobutane ring. The reaction is stereoselective, favoring the ε-isomer (head-to-tail syn coupling) due to orbital alignment and steric factors .

Ring-Opening Reactions

In the presence of Lewis acids (e.g., BF₃·OEt₂), the thiazolidinone ring can undergo methanolysis, leading to intermediates with ester and thioamide groups .

Comparison with Similar Compounds

The compound’s reactivity is distinct from structurally related thiazolidinones due to its hydrazone group and chlorophenyl substitution.

| Compound | Structural Features | Reactivity |

|---|---|---|

| 5-Benzylidenethiazolidinone | Benzylidene group | Anticancer activity via selective binding |

| 4-Oxo-thiazolidinone | Thiazolidine core | Antimicrobial via enzyme inhibition |

| Target compound | Hydrazone + chlorophenyl + furan | Multi-target reactivity (cycloaddition, substitution) |

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key analogues, their structural variations, and biological activities:

Key Structural and Functional Insights

- Hydrazono vs. Thioxo Linkers: The presence of a hydrazono group (as in the target compound) vs. a thioxo group (e.g., ) impacts electronic properties and hydrogen-bonding capacity, influencing target binding .

- 4-methoxybenzyl (analogue ): Introduces electron-donating methoxy groups, which may alter pharmacokinetics and antitumor specificity.

- Furan-Aryl Modifications : The 4-chlorophenyl group on the furan ring is conserved across active compounds, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .

Cytotoxicity and Selectivity

The target compound exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 125 µg/mL) with low toxicity toward NIH/3T3 normal cells (IC₅₀ > 500 µg/mL), indicating a favorable therapeutic index . In contrast, analogues with nitro groups (e.g., 4-chloro-2-nitrophenyl-furan derivatives) show similar antifungal activity but require higher concentrations compared to fluconazole (MIC = 2 µg/mL) .

Q & A

Q. Key Parameters :

- Solvent choice : Polar aprotic solvents like DMF enhance cyclization efficiency .

- Acid catalyst : Sodium acetate or acetic acid facilitates proton transfer during cyclization .

- Reaction time : Prolonged reflux (2–4 hours) ensures complete ring closure .

How can researchers optimize the cyclization step to minimize byproduct formation?

Level: Advanced

Answer:

Byproduct formation during cyclization often arises from incomplete ring closure or side reactions (e.g., oxidation of thiol groups). Optimization strategies include:

- Stoichiometric control : Using excess chloroacetic acid (1.2–1.5 equivalents) to drive cyclization .

- Temperature modulation : Maintaining reflux at 110–120°C to balance reaction rate and thermal decomposition .

- Acid strength : Adjusting acetic acid concentration (10–20% v/v) to stabilize intermediates without promoting hydrolysis .

- Inert atmosphere : Conducting reactions under nitrogen to prevent oxidation of sulfur-containing intermediates .

What spectroscopic and crystallographic techniques are most effective for characterizing the hydrazono-thiazolidinone core structure?

Level: Basic

Answer:

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N-H bend at 1550–1600 cm⁻¹) .

- NMR :

- X-ray Crystallography : Resolves spatial configuration, as demonstrated for analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-thiazolidinone derivatives) .

In computational studies, which molecular targets have been predicted for similar thiazolidinone derivatives, and how can docking studies be applied?

Level: Advanced

Answer:

Similar compounds (e.g., (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one) have shown affinity for hemoglobin subunits (α and β) via hydrophobic and hydrogen-bonding interactions . Methodology :

Target Selection : Use databases like RCSB PDB to identify proteins with binding pockets compatible with thiazolidinone scaffolds .

Docking Software : Tools like MOE or AutoDock evaluate binding energy and pose optimization .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

How do substituents on the phenyl rings affect the compound’s reactivity and biological activity?

Level: Advanced

Answer:

Substituents influence electronic and steric properties:

- Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilicity of the hydrazone moiety, improving reactivity in nucleophilic substitutions .

- Steric hindrance : Bulky groups (e.g., 3-methylbenzyl) may reduce enzymatic degradation, increasing bioavailability .

- Biological activity : Chlorophenyl groups enhance antimicrobial activity, as seen in structurally related 1-aryl-4-methyl-3,6-bis-thiazolidinones .

Example : Replacing 4-chlorophenyl with 4-methoxyphenyl in analogous compounds decreased antibacterial efficacy by 40% .

What are the common side reactions encountered during synthesis, and how can they be mitigated?

Level: Advanced

Answer:

- Byproduct 1 : Oxidative byproducts (e.g., sulfoxides) from air exposure.

- Mitigation : Use degassed solvents and inert atmosphere .

- Byproduct 2 : Hydrolysis of the thiazolidinone ring under strongly acidic conditions.

- Mitigation : Optimize acetic acid concentration (<15% v/v) and monitor pH .

- Byproduct 3 : Unwanted regiochemistry in cyclization (e.g., Z/E isomerism).

- Mitigation : Control reaction temperature and use stereoselective catalysts .

Case Study : Substituting 4-methoxyphenylhydrazine with phenylhydrazine in similar syntheses led to unexpected pyrazole derivatives, highlighting the need for rigorous intermediate characterization .

What environmental impact assessment strategies are recommended for thiazolidinone derivatives?

Level: Advanced

Answer:

Follow frameworks like Project INCHEMBIOL to evaluate:

Fate Analysis : Assess biodegradability via OECD 301F tests and photolysis studies .

Toxicity Screening : Use in vitro assays (e.g., Microtox®) for acute aquatic toxicity .

Ecotoxicological Modeling : Predict bioaccumulation potential using logP values (e.g., calculated logP = 3.2 for the target compound) .

How can elemental analysis and mass spectrometry resolve ambiguities in structural characterization?

Level: Basic

Answer:

- Elemental Analysis (CHNS) : Confirms empirical formula (e.g., ±0.3% deviation for C, H, N, S) .

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isomers (e.g., [M+H]⁺ at m/z 452.0827 vs. 452.0794 for alternative structures) .

Example : For (E)-4,5-dimethyl-2-(phenylhydrazono)ethylphenol, CHNS data (C: 72.3%, H: 6.1%) matched theoretical values within 0.2% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.